molecular formula C17H13N5O B13365312 N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13365312
M. Wt: 303.32 g/mol
InChI Key: VUHDKBDCOFLJFE-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a cyanophenyl group, a pyridinyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzaldehyde with 2-pyridinecarboxylic acid hydrazide can form the pyrazole ring, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

N-(3-cyanophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H13N5O/c1-12-15(11-20-22(12)16-7-2-3-8-19-16)17(23)21-14-6-4-5-13(9-14)10-18/h2-9,11H,1H3,(H,21,23)

InChI Key

VUHDKBDCOFLJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

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